Home > Products > Screening Compounds P96562 > 2-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
2-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole -

2-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

Catalog Number: EVT-5984232
CAS Number:
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Oxadiazole derivatives have shown potential as anti-inflammatory [], analgesic [], antimicrobial [, ], anticonvulsant [], and anticancer [, ] agents.
  • Materials Science: The conjugated structure of 4-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine suggests potential as a building block for fluorescent materials [, ] or in organic electronics [].
  • Coordination Chemistry: The nitrogen atoms in the pyridine and oxadiazole rings can act as potential binding sites for metal ions, leading to applications in catalysis or sensor development [].

2,6-Bis(5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl)pyridine (POXAPy)

    Compound Description: POXAPy is a fluorescent molecule that acts as a PET-mediated chemosensor. It exhibits a maximum emission wavelength near 360 nm, resulting in a blue visible light signal detectable by the naked eye. POXAPy demonstrates the ability to detect Zn(II) and Cd(II) metal ions in aqueous solutions at a pH of 7. This detection occurs through a CHEF effect, where the coordination of the metal ions activates the emission. Conversely, paramagnetic metal ions like Cu(II) and Ni(II) completely quench the inherently low emission of POXAPy at the same pH. []

    Relevance: This compound shares the core structure of a pyridine ring substituted with 1,3,4-oxadiazole rings with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. The primary difference lies in the presence of two 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl substituents at the 2 and 6 positions of the pyridine ring in POXAPy, whereas 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has only one such substituent at the 4 position. This structural similarity suggests potential shared chemical properties and reactivity patterns. []

3-(5-Naphthalen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine (NOP)

    Compound Description: NOP acts as a corrosion inhibitor for mild steel in 1M HCl. It exhibits a high inhibition efficiency of 88.62% at an optimal concentration of 500 ppm at 298 K. The mechanism of inhibition is suggested to be mixed-type based on potentiodynamic polarization (PDP) analysis. []

    Relevance: NOP shares the core structure of a pyridine ring substituted with a 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. The distinction lies in the substituent attached to the oxadiazole ring: NOP features a naphthalen-2-yl group, whereas 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has a 2-methylphenyl group. This structural similarity suggests they might share similar binding affinities or reactivity towards certain targets. []

4-[5-(Benzyl­sulfan­yl)-1,3,4-oxadiazol-2-yl]pyridine

    Compound Description: This compound is synthesized through a one-pot reaction involving isonicotinic acid hydrazide, CS2, and benzyl chloride in the presence of triethyl­amine. It exists as two crystallographically independent molecules with similar geometries within its asymmetric unit. []

    Relevance: This compound shares the core structure of a pyridine ring substituted at the 4 position with a 1,3,4-oxadiazole ring, similar to 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. The difference lies in the substituent at the 2- position of the oxadiazole ring: a benzyl­sulfan­yl group in this compound and a 2-methylphenyl group in 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. This close structural resemblance hints at potential similarities in their chemical behaviors and interactions. []

4-[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]pyridine N-oxide

    Compound Description: This compound forms a 1:1 complex with isophthalic acid. The interaction is facilitated by O—H⋯O and O—H⋯N hydrogen bonds between the two molecules. Weak intramolecular π–π interactions between these hydrogen-bonded chains lead to the formation of a one-dimensional supramolecular curved tape. []

    Relevance: This compound exhibits a structural similarity to 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, with both containing a pyridine ring substituted at the 4-position by a 1,3,4-oxadiazole ring. The primary difference lies in the substituent on the oxadiazole ring: a 4-pyridyl group in this compound and a 2-methylphenyl group in 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Further, this compound exists as an N-oxide, unlike the target compound. Despite these differences, the shared core structure suggests potential overlaps in their chemical reactivity and binding profiles. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized PEGs

    Compound Description: These compounds are a novel class of azaheterocycle-based bolas, prepared via a Cu-catalyzed click reaction. They function as fluorescent chemosensors for electron-deficient species and demonstrate a "turn-off" fluorescence response to nitro-explosive components like DNT, TNT, PETN, and Hg2+ cations. []

    Relevance: While structurally more complex than 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, these compounds share a key structural motif: the 5-phenyl-1,3,4-oxadiazol-2-yl unit. This shared fragment suggests potential similarities in their electronic properties and their ability to interact with electron-deficient species. []

    Compound Description: These compounds were synthesized using microwave irradiation, offering an efficient alternative to conventional heating methods. The synthesis involved the condensation of isonicotinohydrazide with various aromatic acids in the presence of phosphorous oxychloride. These derivatives exhibited notable anti-inflammatory, analgesic, and antimicrobial activities. [, ]

    Relevance: These derivatives share the core structure of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, featuring a pyridine ring substituted at the 4-position with a 1,3,4-oxadiazole ring. The variations in these derivatives arise from different substituents on the phenyl ring attached to the oxadiazole. This structural similarity suggests that 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine might also exhibit anti-inflammatory, analgesic, or antimicrobial properties. [, ]

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

    Compound Description: This series of compounds were synthesized and evaluated for anticonvulsant activity and neurotoxicity. The majority of the compounds demonstrated activity in MES tests, with compound 6e showing significant potency at a low dose of 30 mg/kg. Importantly, these compounds displayed lower toxicity compared to the standard drug phenytoin. []

    Relevance: While these compounds differ significantly from 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in their overall structure, they both belong to the broader class of 1,3,4-oxadiazole derivatives. This shared chemical class suggests that exploring the pharmacological properties of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, particularly in areas like anticonvulsant activity, might be of interest. []

5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine

    Compound Description: This compound serves as a key intermediate in the synthesis of novel amine derivatives investigated for anticancer activity. It is synthesized via microwave irradiation of a precursor molecule in the presence of chloroacetyl chloride and phosphoryl oxychloride, leading to dehydration cyclization and the formation of the 1,3,4-oxadiazole ring. []

    Relevance: This compound and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine both feature a pyridine ring substituted with a 1,3,4-oxadiazole ring. The differences lie in the substitution pattern on the pyridine ring (2-(4-fluorophenyl) vs. 4-position) and the substituent on the oxadiazole ring (chloromethyl vs. 2-methylphenyl). This structural similarity highlights the versatility of this core structure in medicinal chemistry and suggests that 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine could be a valuable scaffold for developing new anticancer agents. []

(E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides

    Compound Description: This series of compounds, including (E)-5-[(5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)]-4-chloro-2-R1-benzenesulfonamides (7–36), (E)-4-[5-styryl-1,3,4-oxadiazol-2-yl]benzenesulfonamides (47–50), and (E)-2-(2,4-dichlorophenyl)-5-(2-arylvinyl)-1,3,4-oxadiazols (51–55), were evaluated for their anticancer activity against HeLa, HCT-116, and MCF-7 human tumor cell lines. The study aimed to understand the structure-activity relationship of these derivatives, focusing on the impact of the 2-aryl-vinyl substituent and the benzenesulfonamide scaffold on their anticancer activity. Compound 31, featuring a 5-nitrothiophene moiety, exhibited the most potent activity across the tested cell lines. []

    Relevance: The (E)-2-(2,4-dichlorophenyl)-5-(2-arylvinyl)-1,3,4-oxadiazols (51–55) subset within this series shares the 1,3,4-oxadiazole ring system with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although the overall structures differ, the presence of this shared pharmacophore, the 1,3,4-oxadiazole ring, suggests that 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine might also possess unexplored anticancer potential. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

    Compound Description: This compound emerged as a potent and selective inhibitor of the calcium release-activated calcium (CRAC) channel. This channel plays a critical role in T-cell function and is implicated in the pathogenesis of autoimmune diseases, making it a promising therapeutic target for inflammatory conditions like rheumatoid arthritis. Systematic structural optimization led to this compound, demonstrating good potency, selectivity, and a favorable pharmacokinetic profile. []

    Relevance: Both this compound and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine belong to the 1,3,4-oxadiazole derivative family. While this compound is a 4,5-dihydro-1,3,4-oxadiazole derivative and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is not, the presence of this heterocycle in both suggests potential shared pharmacological activities, warranting further investigation into the therapeutic potential of 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

    Compound Description: This series of bi-heterocyclic propanamides showed potent inhibitory activity against the enzyme urease. Importantly, they also exhibited low cytotoxicity, making them promising candidates for further development as therapeutic agents. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although their structures differ significantly beyond this shared heterocycle, the presence of the 1,3,4-oxadiazole ring suggests potential commonalities in their chemical properties and potential biological activities. []

4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide

    Compound Description: This compound was synthesized in a three-step process starting from 2-methoxybenzohydrazide. []

    Relevance: This compound and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine both feature a 1,3,4-oxadiazole ring substituted at the 2-position with a phenyl ring. The variations lie in the substituents on the phenyl ring (2-methoxy vs. 2-methyl) and the group at the 5-position of the oxadiazole ring (benzohydrazide vs. pyridine). Despite these differences, their shared core structure suggests potential similarities in their chemical reactivity profiles. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

    Compound Description: This series of fourteen novel compounds was synthesized and evaluated for their anti-inflammatory and anticancer activities. []

    Relevance: These compounds, specifically the N-[4(5-phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides subset, share the 5-phenyl-1,3,4-oxadiazol-2-yl unit with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although their structures differ in the presence of a dihydropyridine ring and various benzamide/sulfonamide substituents, this shared moiety suggests they might exhibit some overlapping biological activities. []

1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone

    Compound Description: This compound, synthesized from 2-(pyridine-2-ylamino)acetohydrazide, exhibited significant antimicrobial activity with MIC values ranging from 30.2 to 43.2 μg cm-3. Cyclization of the hydrazide acid group of 2-(pyridine-2-ylamino)acetohydrazide into the 1,3,4-oxadiazole nucleus was attributed to the enhanced antimicrobial activity. []

    Relevance: This compound and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine both incorporate a pyridine ring and a 1,3,4-oxadiazole ring in their structure. Although their connectivity and substitution patterns differ, this shared presence of these heterocycles suggests they might exhibit similar reactivity patterns or pharmacological properties. []

N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives

    Compound Description: These 1,8-bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl) methoxy)-substituted aryl) naphthalene-1,8-dicarboxamide derivatives were synthesized using POCl3 and displayed good antibacterial and antifungal activities. Compounds 6h and 6c showed the highest levels of activity. []

    Relevance: These compounds share the 5-aryl-1,3,4-oxadiazol-2-yl structural motif with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, although they are structurally more complex. This common feature suggests these compounds might share similar pharmacophores and could exhibit comparable biological profiles, particularly against bacterial and fungal targets. []

(E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives

    Compound Description: These compounds were synthesized and found to possess enhanced activity against Gram-negative bacteria compared to the control drug gentamycin. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring system with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although their structures differ substantially beyond this shared heterocycle, the presence of the 1,3,4-oxadiazole ring suggests potential commonalities in their chemical properties and potential biological activities. []

    Compound Description: These copolymers were synthesized and their hole drift mobilities were evaluated. They were used in the development of single-layer organic light-emitting diodes (OLEDs). []

    Relevance: These copolymers incorporate a 4-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl unit, which shares the 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although the overall structures are quite different, the presence of this shared heterocycle highlights the importance of the 1,3,4-oxadiazole ring in material science and its potential application in developing functional materials. []

α-[5-(2-Furyl)-1,3,4-oxadiazol-2-yl-thio]acetohydrazide

    Compound Description: This compound, along with 4-allyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetyl}-thiosemicarbazide and related compounds, was synthesized and evaluated for antituberculosis activity. α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide demonstrated in vitro activity against Mycobacterium tuberculosis. []

    Relevance: This compound and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine both belong to the 1,3,4-oxadiazole class of compounds. Despite the structural differences, the presence of this shared heterocycle in both suggests that 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine might also possess antituberculosis activity, prompting further investigation. []

1-(3-chloropyridin-2-yl)-5-N-substituted-4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)-pyrazole derivatives

    Compound Description: These novel compounds were designed and synthesized to target the tobacco mosaic virus (TMV). Many of them exhibited good curative activity against TMV. []

    Relevance: These compounds and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine share the 1,3,4-oxadiazole ring as a core structural feature. While their overall structures and target specificity differ, the shared presence of this heterocycle highlights the 1,3,4-oxadiazole ring's versatility and potential as a building block for molecules with diverse biological activities. []

N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline

    Compound Description: This compound is a bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units. []

    Relevance: This compound, like 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, incorporates both a pyridine ring and a 1,3,4-oxadiazole ring in its structure. This structural similarity, although in a different arrangement, highlights the potential for these heterocycles to be combined and suggests potential similarities in their coordination chemistry and ability to act as ligands. []

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

    Compound Description: This non-planar bipolar ligand comprises triphenylamine and 1,3,4-oxadiazole units. It exhibits π–π interactions between the pyridine ring and the 1,3,4-oxadiazole and benzene rings in adjacent molecules. []

    Relevance: This compound shares the 1,3,4-oxadiazole ring and a pyridine ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. While their structures differ in their connectivity and the presence of a triphenylamine moiety, this shared use of these heterocycles suggests potential similarities in their electronic properties and their ability to participate in π–π interactions. []

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile and N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide

    Compound Description: These two heterocyclic 1,3,4-oxadiazole derivatives are structurally distinct in terms of their substituents. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although their overall structures are quite different due to varying substituents, the presence of this shared heterocycle highlights the versatility of the 1,3,4-oxadiazole ring as a building block in organic synthesis and suggests potential similarities in their chemical properties. []

N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives

    Compound Description: These pyridine derivatives, synthesized through the condensation of substituted aromatic aldehydes with N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazides, were found to exhibit good antifungal and antimicrobial properties. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring and a pyridine ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Despite their structural differences, the shared presence of these heterocycles suggests that 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine might also exhibit antifungal or antimicrobial properties, making it worthy of further investigation. []

    Compound Description: These compounds were synthesized and evaluated for their anticancer activity. The study revealed that most of these compounds showed selectivity towards liver cancer, with the most potent compound exhibiting an IC50 value of 2.46 μg/mL. []

    Relevance: These compounds, like 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, incorporate a 1,3,4-oxadiazole ring. Although their structures differ in the substituents on the oxadiazole ring and the absence of a pyridine ring, the presence of this shared heterocycle suggests that 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine might also have potential as an anticancer scaffold, encouraging further exploration of its biological activity. []

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

    Compound Description: This compound was synthesized from p-toluic hydrazide and glycine using a polyphosphoric acid condensation method. []

    Relevance: This compound and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine share the core structure of a 1,3,4-oxadiazole ring substituted at the 2-position with a methylphenyl group. This structural similarity suggests potential similarities in their chemical properties and reactivity profiles. []

2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carboni

    Compound Description: This series of compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. Compound 15, 11, and 10 exhibited the highest antioxidant activity, while compounds 4a, 5b, 6b, 10, and 11 showed potent activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. []

    Relevance: The (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones and (1,3,4-oxadiazol-2-yl)-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile subsets within this series share the 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although their overall structures differ significantly due to the presence of various other heterocyclic systems and substituents, the shared 1,3,4-oxadiazole ring suggests they may exhibit some overlapping chemical properties and biological activities. []

3-benzyl-2-(1,3,4-oxadiazol-2-yl)indoles

    Compound Description: These compounds were synthesized from 3-benzylindole-2-carbohydrazides through a reaction with orthoesters. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Despite the structural differences due to the presence of an indole ring and a benzyl group, the presence of this shared heterocycle suggests potential commonalities in their chemical properties. []

2-{5-[2- arylethenyl]-1,3,4-oxadiazol-2-yl}-3H-benzo[f]chromen-3-ones

    Compound Description: These compounds were synthesized as potential novel fluorophores emitting in the green region. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although they are structurally distinct due to the presence of a benzo[f]chromen-3-one system and an arylethenyl group, the shared 1,3,4-oxadiazole ring suggests potential similarities in their electronic properties and their potential as fluorophores. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

    Compound Description: The structure of this compound has been determined through X-ray crystallography. []

    Relevance: This compound, like 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, incorporates both a pyridine ring and a 1,3,4-oxadiazole ring in its structure. Although the pyridine ring is directly attached to the oxadiazole ring in this compound and the oxadiazole ring is a dihydro-oxadiazole, this structural similarity hints at potential commonalities in their chemical behavior. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

    Compound Description: These compounds were synthesized starting from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide compounds. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring system with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although their structures differ significantly beyond this shared heterocycle, the presence of the 1,3,4-oxadiazole ring, even as a dihydro-oxadiazole, suggests potential commonalities in their chemical properties and potential biological activities. []

4-(5-aryl-1,3,4-oxadiazol-2-yl)phenyl-hydrazine derivatives

    Compound Description: These compounds were synthesized from 3-(4-hydrazinocarbonyl-phenyl)sydnones and are potential fluorescent agents. []

    Relevance: These compounds share the 1,3,4-oxadiazole ring with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Although their overall structures differ, the presence of this shared heterocycle suggests potential similarities in their electronic properties and their potential as fluorophores. []

N-(3-Methoxy-5-methyl­pyrazin-2-yl)-2-[4-(1,3,4-oxa­diazol-2-yl)­phenyl]­pyridine-3-sulfon­amide (ZD4054 Form 1)

    Compound Description: This compound crystallizes in the centrosymmetric space group P21/n and exhibits both intra- and intermolecular hydrogen-bond interactions. []

    Relevance: This compound and 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine share the presence of both a pyridine ring and a 1,3,4-oxadiazole ring. While their structures differ in their connectivity and the presence of additional substituents, this shared use of these heterocycles suggests potential similarities in their electronic properties and their ability to participate in hydrogen bonding. []

7-Substituted 6,14-Ethenomorphinane Derivatives: N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines

    Compound Description: This series of compounds, incorporating a rigid morphine structure, was synthesized and characterized using various spectroscopic methods. []

    Relevance: These compounds, like 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine, contain the 1,3,4-oxadiazole ring system. Despite the significant structural differences due to the presence of the morphinan skeleton, the shared heterocycle highlights the 1,3,4-oxadiazole ring's versatility as a building block in medicinal chemistry. []

3-Methyl-5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (6) and N,N-diethyl-2-(2-methylbenzoyl)-hydrazinecarboxamide (7)

    Compound Description: These two compounds were designed and synthesized from 5-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one (5). Compound 6 showed significant fungicidal activity. []

    Relevance: Compound 6 shares the 5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl unit with 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. Despite the difference in the presence of an oxadiazolone ring instead of a pyridine ring, this structural similarity suggests that 4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine might also exhibit fungicidal properties, warranting further investigation. []

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

    Compound Description: This compound, synthesized from N-[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide, was docked against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent. []

Properties

Product Name

2-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

IUPAC Name

2-(2-methylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

InChI

InChI=1S/C14H11N3O/c1-10-4-2-3-5-12(10)14-17-16-13(18-14)11-6-8-15-9-7-11/h2-9H,1H3

InChI Key

XAXIFEJDDFHXOZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=NC=C3

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.